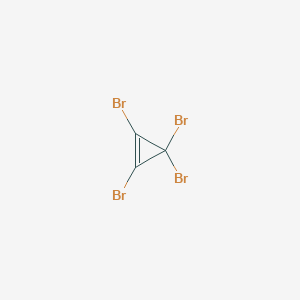
Cyclopropene, tetrabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropene, tetrabromo- is a highly reactive organic compound characterized by its strained three-membered ring structure and the presence of four bromine atoms. This compound is part of the cyclopropene family, known for their significant strain energy due to the unusual bond angles in their ring structures. The presence of bromine atoms further enhances its reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropene, tetrabromo- typically involves the bromination of cyclopropene. This can be achieved through the reaction of cyclopropene with bromine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid decomposition of the product.
Industrial Production Methods: Industrial production of cyclopropene, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine in large quantities and requires stringent safety measures due to the highly reactive nature of both the reactants and the product. The reaction is typically carried out in specialized reactors designed to handle exothermic reactions and to ensure the stability of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropene, tetrabromo- undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The strained ring structure makes it susceptible to addition reactions, where the ring opens up to form more stable compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate the ring-opening reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while addition reactions typically result in ring-opened products with new functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropene, tetrabromo- has a wide range of applications in scientific research:
- **
Eigenschaften
CAS-Nummer |
6262-43-7 |
|---|---|
Molekularformel |
C3Br4 |
Molekulargewicht |
355.65 g/mol |
IUPAC-Name |
1,2,3,3-tetrabromocyclopropene |
InChI |
InChI=1S/C3Br4/c4-1-2(5)3(1,6)7 |
InChI-Schlüssel |
PMLYIHZGTYELCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C1(Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
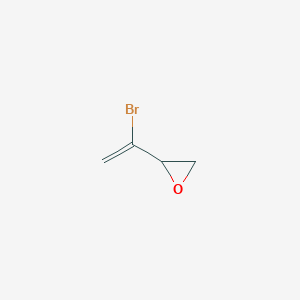

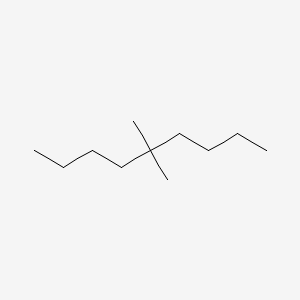
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
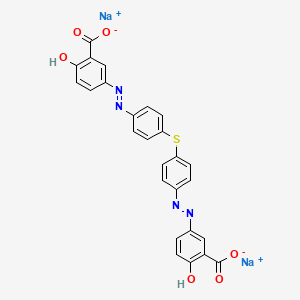
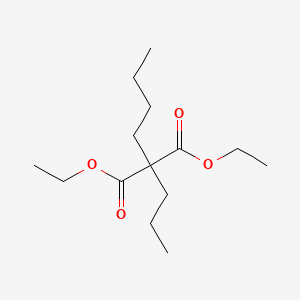
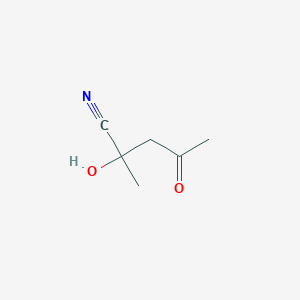
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
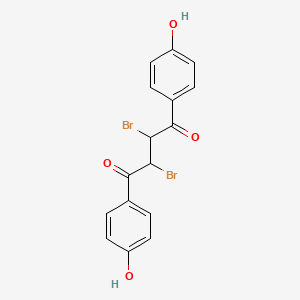
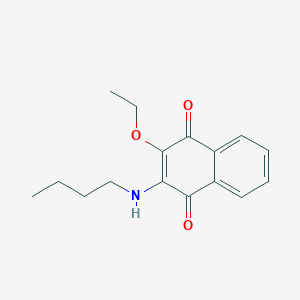
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
